molecular formula C19H25FN2O3S B2618754 N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 953976-60-8

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2618754
CAS No.: 953976-60-8
M. Wt: 380.48
InChI Key: DBRWUPXLOASINR-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide moieties are pharmacologically active (e.g., carbonic anhydrase inhibitors, kinase modulators) .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S/c1-4-25-19-12-11-17(14-18(19)20)26(23,24)21-13-5-6-15-7-9-16(10-8-15)22(2)3/h7-12,14,21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRWUPXLOASINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate Amine: The synthesis begins with the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst.

    Sulfonamide Formation: The intermediate amine is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide may be studied for its potential as a pharmacological agent. The presence of the sulfonamide group suggests it could inhibit certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group may interact with enzyme active sites, inhibiting their function. The fluorine atom can enhance binding affinity and metabolic stability, while the dimethylamino group may increase solubility and membrane permeability.

Comparison with Similar Compounds

A. Sulfonamide Core Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxy and 3-fluoro substituents contrast with analogs like the trifluoromethyl group in . Ethoxy’s electron-donating nature may enhance solubility compared to the electron-withdrawing trifluoromethyl group, which typically increases metabolic stability .
  • Fluorine Substitution : The 3-fluoro group in the target compound mirrors fluorinated analogs in and , where fluorine improves binding affinity (e.g., kinase inhibition via C–F⋯H–N interactions) and bioavailability .

B. Side Chain Variations

  • Dimethylaminophenylpropyl vs. Quaternary Ammonium Chains: highlights the dimethylaminopropyl side chain as a precursor to quaternary ammonium salts with antimicrobial activity. The target compound’s extended phenylpropyl chain may enhance lipophilicity and membrane penetration compared to shorter chains .
  • Comparison with Heterocyclic Hybrids: Compounds in and incorporate fused heterocycles (chromen-pyrazolopyrimidine, quinoline) linked to sulfonamides, which are associated with kinase or topoisomerase inhibition.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dimethylamino Group : Enhances solubility and biological interactions.
  • Ethoxy Group : May influence pharmacokinetics.
  • Fluorobenzenesulfonamide Moiety : Imparts specific biological activities.

The IUPAC name for the compound is N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-fluorobenzenesulfonamide, and its molecular formula is C20H26N2O2SC_{20}H_{26}N_{2}O_{2}S.

Mechanisms of Biological Activity

The biological activity of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which is crucial for modulating metabolic pathways.
  • Receptor Binding : It interacts with specific receptors, potentially influencing signal transduction pathways involved in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide exhibit anticancer properties . For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHePG20.29
Compound BCaco-20.90
Reference Drug (Doxorubicin)HePG20.51

These findings suggest that the compound could be further developed as a potential anticancer agent.

Neuroprotective Effects

The compound's structural features may also confer neuroprotective effects , similar to other dimethylamino-containing compounds. Research indicates potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is critical for maintaining neurotransmitter levels.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study demonstrated that the compound could inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.
  • Neuroprotection Study : Another study highlighted its potential in protecting neuronal cells from oxidative stress, suggesting implications for Alzheimer's disease therapy.

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